(1H-benzimidazol-2-ylthio)acetonitrile (1H-benzimidazol-2-ylthio)acetonitrile
Brand Name: Vulcanchem
CAS No.: 55460-35-0
VCID: VC21333578
InChI: InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12)
SMILES: C1=CC=C2C(=C1)NC(=N2)SCC#N
Molecular Formula: C9H7N3S
Molecular Weight: 189.24 g/mol

(1H-benzimidazol-2-ylthio)acetonitrile

CAS No.: 55460-35-0

Cat. No.: VC21333578

Molecular Formula: C9H7N3S

Molecular Weight: 189.24 g/mol

* For research use only. Not for human or veterinary use.

(1H-benzimidazol-2-ylthio)acetonitrile - 55460-35-0

Specification

CAS No. 55460-35-0
Molecular Formula C9H7N3S
Molecular Weight 189.24 g/mol
IUPAC Name 2-(1H-benzimidazol-2-ylsulfanyl)acetonitrile
Standard InChI InChI=1S/C9H7N3S/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9/h1-4H,6H2,(H,11,12)
Standard InChI Key WJJCHVFVLQOWDX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)SCC#N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)SCC#N

Introduction

Basic Identification and Properties

(1H-benzimidazol-2-ylthio)acetonitrile is identified by the Chemical Abstracts Service (CAS) registry number 55460-35-0 . This compound possesses a molecular formula of C9H7N3S with a corresponding molecular weight of 189.24 g/mol . Commercial preparations of this compound typically achieve a purity standard of 95% or higher, making it suitable for research and development applications .

The structure comprises a benzimidazole ring with a thioacetonitrile group attached at the 2-position. This arrangement creates multiple reactive sites that can participate in various chemical transformations, particularly cyclization reactions that lead to fused heterocyclic systems.

Table 1.1: Basic Properties of (1H-benzimidazol-2-ylthio)acetonitrile

PropertyValue
CAS Number55460-35-0
Molecular FormulaC9H7N3S
Molecular Weight189.24 g/mol
Standard Purity≥95%
MDL NumberMFCD00520508

Structural Characteristics

The chemical structure of (1H-benzimidazol-2-ylthio)acetonitrile features three main components: a benzimidazole heterocycle, a sulfur linking atom, and an acetonitrile group. The benzimidazole portion provides a planar, aromatic system with two nitrogen atoms. The nitrogen at position 1 (N-1) bears a hydrogen atom that can participate in hydrogen bonding or serve as a site for further functionalization.

The sulfur atom at position 2 of the benzimidazole creates a thioether linkage to the acetonitrile group. This arrangement introduces a specific geometry and reactivity pattern. The terminal nitrile (-C≡N) group provides a linear extension with distinctive spectroscopic characteristics and serves as a potential site for nucleophilic addition reactions.

A structurally related compound, 1H-Benzimidazole-2-acetonitrile (CAS: 4414-88-4), differs in having a direct carbon-carbon bond between the benzimidazole and acetonitrile portions instead of the sulfur bridge . This structural difference significantly impacts reactivity patterns, particularly in cyclization reactions.

Chemical Reactivity

The most thoroughly documented reactivity of (1H-benzimidazol-2-ylthio)acetonitrile involves its reactions with dimethyl acetylenedicarboxylate (DMAD), which reveal interesting solvent-dependent cyclization pathways . These reactions demonstrate the compound's versatility as a precursor to various fused heterocyclic systems.

When (1H-benzimidazol-2-ylthio)acetonitrile reacts with dimethyl acetylenedicarboxylate in non-polar or aprotic solvents such as benzene, tetrahydrofuran (THF), or dimethylformamide (DMF), the predominant product is a thiazolo[3,2-a]benzimidazole derivative . This outcome suggests a reaction pathway involving the sulfur atom and adjacent positions in the molecular framework.

Table 3.1: Solvent Effects on the Reaction of (1H-benzimidazol-2-ylthio)acetonitrile with Dimethyl Acetylenedicarboxylate

SolventMajor Product
Benzene thiazolo[3,2-a]benzimidazole derivative
THF thiazolo[3,2-a]benzimidazole derivative
DMF thiazolo[3,2-a]benzimidazole derivative
Ethanol thiazino[3,2-a]benzimidazole or thiazepino[3,2-a]benzimidazole derivative

These solvent-dependent reaction outcomes reveal the significant influence of the reaction medium on the mechanistic pathway and structural outcome of heterocyclic annulation processes involving this compound.

Comparative Reactivity of Derivatives

The N-methylated variant, (1-Methyl-1H-benzimidazol-2-ylthio)acetonitrile, demonstrates different reactivity patterns compared to the parent compound. When reacted with dimethyl acetylenedicarboxylate in DMF, this methylated compound produces three products in very low yield . Importantly, two of these compounds were definitively identified as thiazino[4,3-a]benzimidazole derivatives through X-ray crystallographic analysis .

This variation in reactivity between the parent compound and its N-methyl derivative demonstrates how N-substitution can fundamentally alter reaction pathways, leading to different regiochemical outcomes in the cyclization process. The formation of thiazino systems rather than thiazolo systems illustrates how subtle structural modifications can redirect reaction mechanisms.

Table 4.1: Comparative Reactivity of Parent Compound vs. N-Methyl Derivative with DMAD in DMF

CompoundMajor Products
(1H-benzimidazol-2-ylthio)acetonitrile thiazolo[3,2-a]benzimidazole derivative
(1-Methyl-1H-benzimidazol-2-ylthio)acetonitrile thiazino[4,3-a]benzimidazole derivatives (multiple products)

The distinct reactivity patterns observed with the N-methylated derivative provide valuable insights into structure-reactivity relationships in heterocyclic chemistry.

Synthetic Applications

The primary significance of (1H-benzimidazol-2-ylthio)acetonitrile in synthetic chemistry lies in its ability to serve as a precursor for various fused heterocyclic systems. The compound's reactions with dimethyl acetylenedicarboxylate demonstrate its utility in accessing:

1. thiazolo[3,2-a]benzimidazole derivatives
2. thiazino[3,2-a]benzimidazole derivatives
3. thiazepino[3,2-a]benzimidazole derivatives
4. thiazino[4,3-a]benzimidazole derivatives (from the N-methyl derivative)

These fused heterocyclic systems represent important structural motifs in heterocyclic chemistry with potential applications in medicinal chemistry and materials science. The solvent-dependent annulation processes involving (1H-benzimidazol-2-ylthio)acetonitrile provide access to diverse heterocyclic frameworks from a single starting material, demonstrating the compound's versatility in heterocyclic synthesis.

Analogous Reactions

Research indicates that related benzazole derivatives exhibit similar reactivity patterns. For instance, (benzo-1,3-thiazol-2-ylthio)acetonitrile reacts with dimethyl acetylenedicarboxylate in aqueous methanol to yield complex product mixtures, with one identified compound being a pyrido[1,2-b] benzothiazole derivative . This parallel reactivity with structurally similar compounds suggests common mechanistic pathways in the annulation chemistry of heterocyclic thioacetonitriles.

Table 7.1: Comparative Reactivity of Benzazole Derivatives with DMAD

CompoundReaction ConditionsIdentified Products
(1H-benzimidazol-2-ylthio)acetonitrileDMAD in benzene/THF/DMF thiazolo[3,2-a]benzimidazole derivative
(1H-benzimidazol-2-ylthio)acetonitrileDMAD in ethanol thiazino[3,2-a]benzimidazole or thiazepino[3,2-a]benzimidazole derivative
(1-Methyl-1H-benzimidazol-2-ylthio)acetonitrileDMAD in DMF thiazino[4,3-a]benzimidazole derivatives
(benzo-1,3-thiazol-2-ylthio)acetonitrileDMAD in aqueous methanolPyrido[1,2-b] benzothiazole derivative and other products

These comparative studies provide a broader context for understanding the reactivity of (1H-benzimidazol-2-ylthio)acetonitrile within the larger family of heterocyclic thioacetonitriles.

Research Significance

The chemistry of (1H-benzimidazol-2-ylthio)acetonitrile holds significance in several areas of chemical research:

  • As a model system for studying solvent effects on heterocyclic annulation processes

  • For investigating the influence of N-substitution on reaction pathways and product distributions

  • In developing novel synthetic routes to complex fused heterocyclic systems

  • For exploring structure-reactivity relationships in benzimidazole chemistry

The documented solvent-dependent reactivity patterns and the impact of N-methylation on reaction outcomes provide valuable insights into fundamental aspects of heterocyclic chemistry, including regioselectivity, mechanistic pathways, and the influence of reaction conditions on structural outcomes.

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